molecular formula C10H8BrF3O2 B1440291 Ethyl 4-bromo-3-(trifluoromethyl)benzoate CAS No. 463355-64-8

Ethyl 4-bromo-3-(trifluoromethyl)benzoate

Cat. No.: B1440291
CAS No.: 463355-64-8
M. Wt: 297.07 g/mol
InChI Key: WFVVYJMUQCKDEC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethyl groups. This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Mechanism of Action

Target of Action

Benzylic compounds are known to interact with various biological targets, influencing their function .

Mode of Action

Ethyl 4-bromo-3-(trifluoromethyl)benzoate, like other benzylic compounds, can undergo various reactions. For instance, it can participate in free radical reactions, where a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized free radical . This free radical can then react with other molecules, leading to various downstream effects.

Biochemical Pathways

The compound’s ability to form free radicals suggests that it could potentially influence a variety of biochemical pathways, depending on the specific context and environment .

Pharmacokinetics

The compound’s physical properties, such as its boiling point and density , suggest that it could potentially be absorbed and distributed in the body. Its metabolism and excretion would likely depend on the specific biological context.

Result of Action

Its ability to form free radicals suggests that it could potentially induce various changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Furthermore, the compound’s reactivity and efficacy could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of ethyl 3-(trifluoromethyl)benzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This reaction is usually performed at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems and advanced catalysts helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of ethyl 4-amino-3-(trifluoromethyl)benzoate when reacted with amines.

    Reduction: Formation of 4-bromo-3-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 4-bromo-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl 4-bromo-3-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-4-(trifluoromethyl)benzoate: Similar structure but with different positions of the bromine and trifluoromethyl groups.

    4-Bromobenzotrifluoride: Lacks the ester group, making it less reactive in certain types of reactions.

    4-(Trifluoromethyl)benzyl bromide: Contains a benzyl bromide group instead of an ester, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

ethyl 4-bromo-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVVYJMUQCKDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673257
Record name Ethyl 4-bromo-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463355-64-8
Record name Ethyl 4-bromo-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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